4-[(4-Bromo-3-fluorophenyl)oxy]piperidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
ZEUNPAXLYBQKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies: a Gap in the Literature
SAR studies are fundamental in medicinal chemistry for understanding how specific structural modifications of a compound affect its biological activity. For 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine, such systematic studies appear to be unpublished in the public domain. An effective SAR analysis would involve the synthesis of a series of analogues with modifications at key positions, such as:
The Piperidine (B6355638) Ring: Introducing substituents on the nitrogen or the carbon atoms of the piperidine ring.
The Phenyl Ring: Altering the position and nature of the bromo and fluoro substituents, or introducing additional groups.
The Ether Linkage: Replacing the oxygen atom with other linkers to probe the importance of this connection.
Without published data on the biological activities of such analogues, it is not possible to construct a meaningful SAR table or provide a detailed analysis of the impact of these structural changes on biological interactions.
Pharmacophore Modeling: Uncharted Territory
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The development of a pharmacophore model for 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine derivatives would require a set of active and inactive molecules with known biological data. As this primary data is not publicly available, the generation of a specific pharmacophore model for this scaffold remains a prospective endeavor. A hypothetical model would likely include features such as a hydrogen bond acceptor (the ether oxygen), a basic nitrogen center (the piperidine (B6355638) nitrogen), and aromatic/hydrophobic regions (the substituted phenyl ring).
Quantitative Structure Activity Relationship Qsar Analysis: Awaiting Data
QSAR analysis provides a mathematical relationship between the chemical structure and biological activity of a series of compounds. Similar to pharmacophore modeling, a robust QSAR study for the 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine scaffold is contingent on the availability of a dataset of analogues with measured biological activities. Such an analysis would typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with activity to build a predictive model. The absence of the necessary biological data precludes the development of a QSAR model for this specific chemical series.
Fragment Based Drug Discovery Fbdd : a Potential but Undocumented Application
FBDD is a powerful method for identifying lead compounds by screening small chemical fragments for binding to a biological target. The 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine structure itself, or fragments thereof (such as the 4-bromo-3-fluorophenoxy moiety or the piperidine (B6355638) ring), could potentially be utilized in FBDD campaigns. However, there are no specific reports in the scientific literature detailing the use of these fragments in screening efforts or the subsequent elaboration into more potent molecules.
Preclinical Pharmacological Investigations of 4 4 Bromo 3 Fluorophenyl Oxy Piperidine in Vitro and in Vivo Non Human Studies
Target Identification and Validation Studies for 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine
No studies were identified that specifically investigated the molecular targets of this compound. Research into the broader class of 4-aryloxypiperidine derivatives suggests potential interactions with central nervous system (CNS) receptors, such as sigma-1 receptors, but direct evidence for this specific compound is not available.
Receptor Binding Affinity Profiling in Cellular and Subcellular Systems
There is no publicly available data detailing the receptor binding affinity of this compound. Profiling studies that would determine its binding constants (e.g., Ki, Kd, or IC50 values) at various receptors, ion channels, or transporters have not been published.
Enzyme Inhibition Assays and Kinetic Characterization
No information is available regarding the ability of this compound to inhibit specific enzymes. Consequently, data on its inhibitory concentrations (IC50 values) or kinetic parameters of enzyme inhibition are not available in the public domain.
Cellular Assays for Functional Activity and Efficacy
Functional activity and efficacy studies of this compound in cellular models have not been reported in the available literature. Therefore, there is no data on its effects on cellular processes, such as second messenger signaling, gene expression, or cell viability.
In Vivo Pharmacodynamic Studies in Animal Models (excluding toxicology and adverse effects)
No in vivo pharmacodynamic studies for this compound in animal models have been published. As a result, there is no information on the physiological or behavioral effects of this compound in non-human subjects.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Settings
The ADME profile of this compound has not been characterized in the available scientific literature. Data regarding its absorption, distribution throughout the body, metabolic pathways, and routes of excretion in preclinical models are not available.
Mechanism of Action Moa Elucidation for 4 4 Bromo 3 Fluorophenyl Oxy Piperidine
Molecular Docking and Dynamics Simulations with Biological Targets
There is no available research detailing molecular docking or molecular dynamics simulations for 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine. Such studies are crucial for predicting the binding affinity and interaction patterns of a compound with specific biological targets, such as proteins or enzymes. Without these computational analyses, the potential molecular targets of this compound remain speculative.
Biophysical Studies of Ligand-Target Interactions (e.g., SPR, ITC)
No biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published for this compound. These experimental techniques are vital for quantitatively measuring the binding kinetics and thermodynamics of a ligand-target interaction. The absence of this data means there is no empirical confirmation of any potential binding targets or the strength and nature of such interactions.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
There are no public records of gene expression or proteomic profiling analyses conducted in response to treatment with this compound. These large-scale analytical methods provide a global view of the cellular response to a compound, highlighting changes in gene transcription and protein levels. This information is critical for identifying on-target and off-target effects and for generating new hypotheses about a compound's mechanism of action.
Computational and Theoretical Chemistry Studies of 4 4 Bromo 3 Fluorophenyl Oxy Piperidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. mdpi.commdpi.com For 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine, DFT methods like B3LYP with an appropriate basis set would be employed to calculate various molecular properties. mdpi.com
These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com
Table 1: Calculated Electronic Properties of this compound (Illustrative Example)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Conformational Analysis and Energy Minimization of the this compound Molecule
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis of this compound would focus on identifying the most stable conformations. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position can be in either an axial or equatorial position. d-nb.inforesearchgate.net
Computational methods are used to calculate the relative energies of these conformers. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the preferred conformation. d-nb.inforesearchgate.net For substituted piperidines, the equatorial position is often favored for bulky substituents to avoid steric clashes. However, factors like charge-dipole interactions and the polarity of the solvent can influence this preference. d-nb.inforesearchgate.net
Table 2: Relative Energies of Conformers of this compound (Illustrative Example)
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial | 0.00 | 95.2 |
| Axial | 2.50 | 4.8 |
Note: The values in this table are illustrative and represent the type of data generated from conformational analysis.
Molecular Dynamics Simulations for Conformational Flexibility
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. frontiersin.orgmdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its movement. frontiersin.org
These simulations can reveal the flexibility of the molecule, the accessible conformations, and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as both the ligand and the receptor can undergo conformational changes upon binding. frontiersin.orgnih.gov Analysis of the MD trajectory can provide information on the stability of different conformations and the influence of the solvent on the molecule's structure.
Cheminformatics Approaches for Predictive Modeling
Cheminformatics utilizes computational methods to analyze chemical data and develop predictive models. If a dataset of similar compounds with known biological activities were available, quantitative structure-activity relationship (QSAR) models could be developed for this compound and its analogs. frontiersin.org
QSAR studies aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. Such models can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties.
Analytical Methodologies for Research and Characterization of 4 4 Bromo 3 Fluorophenyl Oxy Piperidine
Spectroscopic Techniques in Research Contexts (e.g., Advanced NMR applications, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules like 4-[(4-bromo-3-fluorophenyl)oxy]piperidine. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential.
¹H NMR spectra would confirm the presence of protons on the piperidine (B6355638) ring and the aromatic system. The chemical shifts and coupling constants of the piperidine protons would help determine the ring's conformation, which typically adopts a chair form. uga.edunih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. nuph.edu.ua
¹⁹F NMR is particularly valuable for fluorinated compounds, offering high sensitivity and a wide chemical shift range. rsc.orgresearchgate.netnih.gov It would show a single resonance, and its coupling with neighboring protons (³J(H,F)) and carbons (nJ(C,F)) would be crucial for confirming the substitution pattern on the aromatic ring. nih.govresearchgate.net
Advanced 2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the piperidine ring to the 4-bromo-3-fluorophenyl ether moiety.
Hypothetical NMR Data for this compound Illustrative Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.55 | d | J = 8.8 | Ar-H |
| ¹H | 6.80 | dd | J = 8.8, 2.5 | Ar-H |
| ¹H | 6.70 | ddd | J = 8.8, 2.5, 1.0 | Ar-H |
| ¹H | 4.40 | m | O-CH (piperidine) | |
| ¹H | 3.20 | m | N-CH₂ (axial) | |
| ¹H | 2.80 | m | N-CH₂ (equatorial) | |
| ¹H | 2.05 | m | C-CH₂ (axial) | |
| ¹H | 1.75 | m | C-CH₂ (equatorial) | |
| ¹³C | 157.0 (d, ¹J(C,F)=245) | C-F | ||
| ¹³C | 152.5 | C-O | ||
| ¹³C | 134.0 | C-Br | ||
| ¹³C | 125.0 | Ar-CH | ||
| ¹³C | 115.0 (d, ²J(C,F)=18) | Ar-CH | ||
| ¹³C | 105.0 (d, ²J(C,F)=25) | Ar-CH | ||
| ¹³C | 72.0 | C-O (piperidine) | ||
| ¹³C | 45.0 | N-CH₂ | ||
| ¹³C | 32.0 | C-CH₂ | ||
| ¹⁹F | -118.0 | Ar-F |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition. nih.gov For this compound, HRMS would detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence. nih.gov This technique is highly sensitive and specific, making it a powerful tool for molecular formula confirmation. researchgate.netnih.gov
Hypothetical HRMS Data for this compound Illustrative Data
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 288.0394 | 288.0391 | -1.0 | C₁₁H₁₄⁷⁹BrFNO⁺ |
| [M+H]⁺ | 290.0373 | 290.0370 | -1.0 | C₁₁H₁₄⁸¹BrFNO⁺ |
Chromatographic Separations and Purity Assessment for Research Samples
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity. tentamus-pharma.co.uk High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. alwsci.com
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in pharmaceutical research due to its versatility and precision. moravek.comchemass.si For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring shows strong absorbance. The purity of a research sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Hypothetical HPLC Purity Analysis of this compound Illustrative Data
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 4.8 | 99.75 | This compound |
| 3 | 5.3 | 0.10 | Impurity B |
Gas Chromatography (GC) can also be used for purity assessment, particularly for volatile and thermally stable compounds. google.com Given the structure of this compound, it may be amenable to GC analysis. However, the presence of the secondary amine in the piperidine ring can sometimes lead to peak tailing on standard GC columns. oup.com Derivatization of the amine group can mitigate this issue. oup.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent sensitivity and separation efficiency.
Crystallographic Studies and Solid-State Characterization for Polymorphs
Solid-state characterization is crucial as the crystalline form of a compound can significantly impact its physical properties. pharmacores.com Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a common phenomenon in organic molecules and is of critical importance in the pharmaceutical industry. allfordrugs.comjagiellonskiecentruminnowacji.ploup.com Different polymorphs can exhibit variations in properties such as solubility, stability, and melting point. uga.edu
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. bakhtiniada.rumdpi.comnih.gov If suitable single crystals of this compound can be grown, SCXRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperidine and aromatic rings, confirming the compound's absolute structure. nih.gov
Powder X-ray Diffraction (PXRD) is the primary technique for characterizing polycrystalline materials and identifying different polymorphic forms. h-and-m-analytical.comrigaku.com Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint." ijcpa.in PXRD is used to monitor the solid form of the material throughout the research and development process to ensure consistency.
Thermal Analysis , such as Differential Scanning Calorimetry (DSC), is used to study the thermal transitions of a material. azom.com DSC measures the heat flow into or out of a sample as a function of temperature. It can detect events like melting, crystallization, and solid-solid phase transitions between polymorphs. rigaku.comresearchgate.net Each polymorph will typically have a distinct melting point and may exhibit different thermal behaviors.
Hypothetical Crystallographic and Thermal Data for a Polymorph (Form I) of this compound Illustrative Data
| Parameter | Value |
| PXRD | |
| Prominent 2θ peaks (°) | 12.5, 15.8, 18.2, 21.7, 25.1 |
| SCXRD | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° |
| DSC | |
| Melting Point (Onset) | 135 °C |
| Enthalpy of Fusion | 28.5 J/g |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Therapeutic Areas for 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine Scaffolds
The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous pharmaceuticals, indicating its importance as a "privileged scaffold" in drug design. mdpi.comnih.gov Derivatives of piperidine have demonstrated a wide spectrum of biological activities, suggesting that the this compound core could be leveraged across various therapeutic domains beyond any currently established activities. researchgate.net Future research should focus on systematically screening this scaffold and its analogs against a diverse range of biological targets.
Key therapeutic areas for exploration include:
Central Nervous System (CNS) Disorders: The piperidine moiety is a core component of many CNS-active drugs. nbinno.com Structure-activity relationship (SAR) studies on related analogs have identified potent inhibitors of dopamine (B1211576) and serotonin (B10506) transporters, suggesting potential applications in treating depression, anxiety, and other neurological conditions. dntb.gov.uanih.gov Furthermore, piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders. rsc.org
Oncology: Novel piperidine derivatives have been investigated as potential anticancer agents. researchgate.netrice.edu The development of analogs of this compound could lead to new agents that target cancer-specific pathways.
Infectious Diseases: The piperidine nucleus is present in compounds with antimalarial, antiviral, and antifungal properties. researchgate.net Systematic screening of a library of derivatives against various pathogens could uncover new leads for treating infectious diseases.
Pain Management: Certain 4-hydroxypiperidine (B117109) derivatives have exhibited significant analgesic activity. nih.govresearchgate.netresearchgate.net Exploring modifications of the this compound scaffold could yield novel analgesics, potentially with improved side-effect profiles. For instance, related structures have been developed as balanced μ-opioid receptor agonists and δ-opioid receptor antagonists, a profile that may reduce tolerance and dependence. nih.gov
| Potential Therapeutic Area | Rationale / Relevant Targets | Example from Related Scaffolds |
|---|---|---|
| CNS Disorders | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma Receptors (S1R) | Benztropine analogs, Haloperidol nih.govrsc.org |
| Oncology | Various cell signaling pathways | Niraparib (contains a piperidine ring) nih.gov |
| Infectious Diseases | Antiviral, Antimalarial, Antifungal targets | Mefloquine, Nojirimycin researchgate.netnih.gov |
| Pain Management | Opioid Receptors (MOR, DOR), other nociceptive pathways | Pethidine, Fentanyl analogs researchgate.netnih.gov |
Development of Prodrug Strategies and Targeted Delivery Systems (Preclinical Concepts)
To overcome potential pharmacokinetic challenges such as poor solubility or limited membrane permeability, the development of prodrugs and targeted delivery systems for this compound derivatives is a promising preclinical research avenue. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. nih.gov
Prodrug Strategies: A common strategy involves modifying the piperidine nitrogen. The secondary amine of the piperidine ring is an ideal handle for chemical modification to create carrier-linked prodrugs. acs.org Attaching a "promoiety" can mask the polar amine, potentially enhancing lipophilicity and improving absorption. This promoiety would be designed to be cleaved by enzymes in the body (e.g., esterases, lipases) to release the active compound. acs.org
Targeted Delivery Systems: For CNS applications, overcoming the blood-brain barrier (BBB) is a major hurdle. Encapsulating derivatives of the this compound scaffold into nanocarriers is a viable preclinical concept.
Dendrimers: These highly branched polymers can carry drug payloads and can be functionalized with targeting ligands to facilitate transport across the BBB. rsc.org For example, PAMAM dendrimers have been explored for delivering the piperidine-containing drug Donepezil to the brain. rsc.org
Liposomes and Polymeric Micelles: These lipid-based or polymer-based nanoparticles can protect the drug from degradation and improve its pharmacokinetic profile. rsc.org
Ligand-Directed Targeting: Attaching a ligand that binds to specific transporters on the BBB, such as the glucose transporter (GLUT1) or amino acid transporters (e.g., ASCT2), could enhance brain uptake via receptor-mediated transcytosis. rsc.org N-Acetylcysteine (NAC) is one such ligand that utilizes the SLC1A5 transporter to cross the BBB. rsc.org
| Strategy | Preclinical Concept | Rationale |
|---|---|---|
| Prodrug Development | Attach a cleavable promoiety to the piperidine nitrogen. | Enhance lipophilicity, improve membrane permeability, and control drug release. nih.govacs.org |
| Targeted Nanocarriers | Encapsulate the compound in dendrimers, liposomes, or micelles. | Improve solubility, protect from degradation, and enhance bioavailability. rsc.org |
| Ligand-Directed Delivery | Conjugate the nanocarrier or compound to a BBB transporter ligand (e.g., NAC). | Facilitate active transport across the blood-brain barrier for CNS-targeted therapies. rsc.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze (DMTA) cycle. nih.govmdpi.com These computational tools can be powerfully applied to research on the this compound scaffold.
Generative AI for Novel Scaffold Design: AI algorithms can analyze the structural features of the lead compound and generate thousands of novel, synthetically feasible analogs. digitellinc.com This "scaffold hopping" can identify new cores that retain or improve on-target potency while optimizing other properties. digitellinc.com
Predictive Modeling: ML models can be trained to predict various properties of virtual compounds before they are synthesized. This includes predicting biological activities, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity (ADMET). mdpi.compreprints.orgresearchgate.net This in silico screening significantly reduces the time and resources required to identify promising drug candidates.
Computer-Aided Synthesis Planning (CASP): Once promising new analogs are designed, AI tools can propose efficient synthetic routes. nih.gov These programs analyze the target molecule and work backward to identify commercially available starting materials and high-yielding reaction steps, which is particularly valuable for complex piperidine derivatives. rice.edunews-medical.net
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Generative Models | Design novel molecules and scaffolds based on the this compound core. digitellinc.com | Rapidly explores new chemical space and generates intellectual property. |
| Predictive ADMET/QSAR | Forecasts the biological activity and drug-like properties of designed analogs. mdpi.compreprints.org | Prioritizes synthesis efforts on candidates with the highest probability of success. |
| Synthesis Planning (CASP) | Proposes efficient, step-by-step chemical pathways to synthesize target molecules. nih.gov | Accelerates the "make" phase of the DMTA cycle and reduces synthesis failures. |
Opportunities for Collaborative Research in Medicinal Chemistry and Chemical Biology
The this compound scaffold serves as an excellent platform for synergistic collaborations between medicinal chemists and chemical biologists. Such partnerships are essential for translating a promising chemical structure into a validated biological tool or therapeutic lead.
Synthesis of Chemical Probes: Medicinal chemists can design and synthesize a library of derivatives based on the core scaffold. nbinno.comnbinno.com This can include creating tool compounds, such as photo-affinity labels or fluorescently tagged analogs. These probes are invaluable for target identification and validation studies.
Elucidation of Biological Mechanisms: Chemical biologists can use these custom-synthesized probes to investigate biological systems. By studying how systematic structural modifications affect cellular activity, researchers can elucidate complex biological pathways, validate drug targets, and gain a deeper understanding of the mechanism of action. nbinno.com
Iterative Drug Design: The biological data generated by chemical biologists provides crucial feedback to medicinal chemists. This information on structure-activity relationships (SAR) guides the next round of molecular design, creating an iterative cycle of optimization that efficiently advances a drug discovery program. nbinno.com This collaborative approach ensures that chemical synthesis is directly informed by biological insights, leading to the development of more effective and selective therapeutic agents.
This integrated approach, combining synthetic chemistry with biological investigation, is fundamental to modern drug discovery and will be critical for exploring the full potential of the this compound scaffold.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For halogenated piperidine derivatives like this compound, use inert solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate nucleophilic substitution between the bromo-fluorophenyl group and the piperidine oxygen . Purification via column chromatography or recrystallization is critical, as impurities (e.g., unreacted starting materials) can significantly affect downstream applications. Monitor reaction progress using TLC and confirm purity via HPLC (≥95% purity threshold recommended) .
Q. How can researchers effectively characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to verify the piperidine ring conformation and aryl ether linkage. For purity, use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) and DSC to confirm melting point consistency (e.g., 222–224°C for analogous compounds) . Reference standards, such as those for related piperidine impurities (e.g., 4-(4-chlorophenyl)piperidin-4-ol), can aid in method validation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported synthetic protocols for halogenated piperidine derivatives?
- Methodological Answer : Discrepancies in reaction yields or conditions (e.g., base selection, solvent polarity) often arise from subtle differences in steric or electronic effects. For example, substituting NaOH with K₂CO₃ may improve solubility in polar aprotic solvents. Systematic Design of Experiments (DoE) can identify critical variables (e.g., temperature, molar ratios). Compare results with analogous compounds, such as sulfonylated piperidines, where reaction efficiency depends on sulfonyl group electron-withdrawing effects . Reproducibility requires rigorous documentation of moisture levels, catalyst purity, and inert atmosphere conditions .
Q. How can computational modeling be integrated into the study of structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) to model the compound’s electron distribution, focusing on the bromo-fluoro substituent’s impact on aryl ether bond stability. Molecular docking studies (e.g., with kinases or GPCRs) can predict binding affinities, guided by structural analogs like 4-[4-(trifluoromethoxy)phenyl]acetyl-piperidine derivatives . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions. Theoretical frameworks should align with experimental SAR data to refine models iteratively .
Q. What analytical approaches are recommended for detecting and quantifying degradation products of this compound under varying storage conditions?
- Methodological Answer : Employ accelerated stability studies (40°C/75% RH for 6 months) with LC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the aryl ether bond). Compare with structurally similar compounds, such as 4-(4-fluorobenzoyl)piperidine hydrochloride, which shows hygroscopicity-driven degradation . Quantify degradation using ICH Q3B guidelines for impurity thresholds .
Methodological Framework for Data Contradiction Analysis
- Step 1 : Cross-reference synthetic protocols (e.g., solvent/base systems from vs. ) to isolate variables affecting yield.
- Step 2 : Validate analytical methods with certified reference materials (e.g., NIST standards) to rule out instrumentation bias .
- Step 3 : Apply multivariate analysis (e.g., PCA) to datasets from conflicting studies, identifying outliers in reaction conditions or characterization techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
